molecular formula C10H10Cl2O2 B1333806 Ethyl 3,4-dichlorophenylacetate CAS No. 6725-45-7

Ethyl 3,4-dichlorophenylacetate

Cat. No.: B1333806
CAS No.: 6725-45-7
M. Wt: 233.09 g/mol
InChI Key: QAEBVJIVEPSFRK-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichlorophenylacetate (CAS 6725-45-7) is an aromatic ester with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g/mol. Its structure consists of a phenyl ring substituted with chlorine atoms at the 3- and 4-positions, linked to an ethyl acetate group. Key physical properties include:

  • Density: 1.276 g/cm³
  • Boiling Point: 291°C at 760 mmHg
  • Flash Point: 116.5°C
  • Vapor Pressure: 0.002 mmHg at 25°C .

This compound is commonly utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to its stability and reactivity in substitution reactions .

Preparation Methods

Direct Esterification of 3,4-Dichlorophenylacetic Acid with Ethanol

The most straightforward and commonly used method to prepare ethyl 3,4-dichlorophenylacetate is the acid-catalyzed esterification of 3,4-dichlorophenylacetic acid with ethanol.

  • Procedure : A solution of 3,4-dichlorophenylacetic acid is dissolved in absolute ethanol. The mixture is saturated with anhydrous hydrogen chloride gas to catalyze the reaction. The reaction mixture is then heated under reflux for approximately 2 hours in the presence of a strong acid catalyst such as toluene-4-sulfonic acid or hydrogen chloride.

  • Reaction conditions : Reflux temperature (~78 °C for ethanol), acid catalyst (e.g., toluene-4-sulfonic acid), reaction time about 2 hours.

  • Yield and purity : Yields up to 95% have been reported with high purity of the ester product.

  • Workup : After completion, the reaction mixture is cooled, neutralized if necessary, and the product is isolated by extraction and purification, often by recrystallization or chromatography.

Parameter Details
Starting material 3,4-Dichlorophenylacetic acid
Alcohol Absolute ethanol
Catalyst Toluene-4-sulfonic acid or HCl
Temperature Reflux (~78 °C)
Reaction time 2 hours
Yield Up to 95%
Purification Recrystallization or chromatography

Synthesis via Chlorination and Malonate Condensation (Precursor Route)

An alternative synthetic route involves preparing the 3,4-dichlorophenylacetic acid precursor via chlorination of cyclohexanone derivatives followed by condensation with malonic esters, then esterification.

  • Step 1: Chlorination
    Cyclohexanone is chlorinated under alkaline conditions using chlorine gas at 30-45 °C to form tetrachlorocyclohexanone intermediates.

  • Step 2: Condensation and Rearrangement
    The chlorinated intermediate undergoes condensation with malonic diester in the presence of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at 40-45 °C, followed by hydrolysis, dehydrochlorination, and acidification to yield 3,4-dichlorophenylacetic acid.

  • Step 3: Esterification
    The obtained acid is then esterified with ethanol under acidic reflux conditions as described in section 2.1.

  • Advantages : This method allows for the preparation of the acid precursor from inexpensive starting materials and can be scaled industrially.

Step Reagents/Conditions Outcome
Chlorination Cyclohexanone, Cl2, K2CO3, 30-45 °C Tetrachlorocyclohexanone
Condensation Malonic diester, DBU, 40-45 °C 3,4-Dichlorophenylacetic acid
Acidification 30% HCl, pH 1-3, 10-40 °C Acid isolation
Esterification Ethanol, acid catalyst, reflux This compound

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dichlorophenylacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 3,4-dichlorophenylacetic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: 3,4-dichlorophenylacetic acid and ethanol.

    Reduction: 3,4-dichlorophenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-dichlorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4-dichlorophenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Ethyl 3,5-Dichloro-4-fluorophenylacetate (CAS 877397-67-6)

  • Formula : C₁₀H₉Cl₂FO₂
  • Key Difference : Substitution of a fluorine atom at the 4-position and chlorine at 3,5-positions.

Ethyl 3,5-Dichloro-2-fluorophenylacetate (CAS 1806350-99-1)

  • Formula : C₁₀H₉Cl₂FO₂
  • Key Difference : Fluorine at the 2-position and chlorine at 3,5-positions.
  • Impact : Steric hindrance near the acetate group may reduce enzymatic degradation, altering metabolic pathways .

Ester Group Modifications

Methyl 3,4-Dichlorophenylacetate (CAS 6725-44-6)

  • Formula : C₉H₈Cl₂O₂
  • Key Difference : Methyl ester instead of ethyl.
  • Impact : Lower molecular weight (219.06 vs. 233.09) results in a higher vapor pressure (0.008 mmHg at 25°C estimated) and reduced boiling point (~275°C), making it more volatile .

Methyl 2,3-Dichlorophenylacetate (CAS 10328-87-7)

  • Formula : C₉H₈Cl₂O₂
  • Key Difference : Chlorine at 2,3-positions.

Functional Group Variations

Ethyl 2-(3,4-Dichlorophenyl)-2-oxoacetate

  • Key Difference : Oxo (keto) group replaces the acetate’s methylene.
  • Impact : The electron-withdrawing oxo group increases reactivity in nucleophilic acyl substitution, making it suitable for synthesizing heterocycles (e.g., quinazolines) .

Ethyl (2,3-Dichloro-4-formylphenoxy)acetate (CAS 61720-24-9)

  • Formula : C₁₁H₁₀Cl₂O₄
  • Key Difference : Formyl (-CHO) group at the 4-position.
  • Impact : The aldehyde functionality enables condensation reactions, useful in polymer or Schiff base synthesis .

Heteroatom Incorporation

Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate (CAS 1039844-00-2)

  • Formula : C₁₀H₁₀Cl₂O₂S
  • Key Difference: Sulfur atom replaces oxygen in the phenoxy group.

Research Implications

  • Fluorinated Analogs : Enhanced metabolic stability and target binding in drug discovery due to fluorine’s electronegativity .
  • Methyl Esters : Lower boiling points favor use in volatile formulations (e.g., pesticides) .
  • Oxo and Formyl Derivatives : Versatile intermediates for synthesizing complex molecules via ketone/aldehyde reactivity .

Biological Activity

Ethyl 3,4-dichlorophenylacetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of two chlorine atoms on the phenyl ring. This structural arrangement influences its chemical reactivity and biological interactions. The compound's lipophilicity is enhanced due to the chlorine substituents, which may facilitate its penetration through biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial cells. Research suggests that this compound may inhibit microbial growth by disrupting metabolic pathways essential for cell survival. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : this compound may act as an inhibitor for key enzymes in microbial metabolism.
  • Alteration of Membrane Permeability : The compound's lipophilic nature allows it to integrate into microbial membranes, potentially altering their permeability and leading to cell lysis.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. A study indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standardized testing methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that this compound could be a candidate for developing new antimicrobial agents in response to increasing antibiotic resistance.

Case Studies

  • Antifungal Activity : In a comparative study, this compound was evaluated alongside other antifungal agents. It demonstrated moderate antifungal activity against Candida species, particularly when used in combination with conventional antifungal drugs. The synergistic effects observed indicate potential for combination therapies in clinical settings.
  • Phytotoxicity Assessment : Research has also focused on the phytotoxic effects of this compound on agricultural crops. In controlled experiments, varying concentrations were applied to common weeds and crops. Results indicated selective toxicity towards certain weed species without significant harm to crop plants, suggesting potential applications in herbicide formulations.

Research Findings

Recent studies have explored the synthesis and biological evaluation of derivatives of this compound. These derivatives were assessed for enhanced biological activity:

  • Synthesis : Various synthetic routes have been developed to modify the structure of this compound to improve its efficacy.
  • Biological Evaluation : Derivatives showed enhanced antimicrobial properties compared to the parent compound, indicating that structural modifications can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3,4-dichlorophenylacetate, and how can reaction efficiency be optimized?

this compound is typically synthesized via acid-catalyzed esterification. A common method involves refluxing 3,4-dichlorophenylacetic acid with ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. For example, a similar protocol for methyl esters (e.g., mthis compound) uses methanol and H₂SO₄ under reflux for 4 hours, followed by precipitation in ice water and recrystallization from ethanol . To optimize efficiency, researchers should:

  • Vary catalyst concentration (e.g., 1–5% H₂SO₄).
  • Test alternative solvents (e.g., toluene for azeotropic water removal).
  • Monitor reaction progress via TLC or GC-MS to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm ester linkage (δ ~4.1–4.3 ppm for CH₂CH₃) and aromatic protons (δ ~6.8–7.5 ppm for 3,4-dichloro substitution) .
  • IR Spectroscopy : Identify ester carbonyl stretch (~1740 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
  • Mass Spectrometry : Validate molecular ion peaks at m/z 233 (C₁₀H₁₀Cl₂O₂⁺) and fragment ions indicative of Cl loss .

Q. How can researchers determine the purity of this compound using physical properties?

Compare experimental values to literature

  • Density : 1.276 g/cm³ .
  • Boiling Point : 291°C at 760 mmHg .
  • Melting Point : Absence of a sharp melting point suggests an oily product, requiring HPLC or GC purity assessment (>98%) .

Advanced Research Questions

Q. What strategies are recommended for analyzing conflicting biological activity data in studies involving this compound?

Contradictions often arise from variations in assay conditions or compound purity. Researchers should:

  • Standardize bioactivity assays (e.g., MIC tests for antimicrobial activity) using reference strains .
  • Verify compound purity via HPLC and control for degradation products.
  • Perform dose-response curves to assess EC₅₀/IC₅₀ values statistically (e.g., using GraphPad Prism for nonlinear regression) .

Q. How can computational modeling be applied to predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
  • Simulate hydrolysis pathways under acidic/basic conditions.
  • Compare activation energies for ester cleavage vs. aromatic substitution reactions .

Q. What experimental designs are suitable for studying the stability of this compound under varying environmental conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via GC-MS .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor by UV-Vis spectroscopy.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify parent compound loss using LC-MS .

Q. How can researchers differentiate this compound from structurally similar esters (e.g., methyl or propyl analogs)?

Use chromatographic and spectral comparisons:

  • Retention Time Shifts : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients .
  • Mass Fragmentation : Compare m/z values (e.g., methyl analog: m/z 219 vs. ethyl: m/z 233) .
  • ¹³C NMR : Distinguish ethyl (δ ~14–60 ppm) vs. methyl (δ ~20–25 ppm) groups .

Q. Methodological Notes

  • Synthesis Optimization : Replace methanol with ethanol in esterification protocols for higher yields .
  • Data Reproducibility : Pre-dry solvents (e.g., molecular sieves for ethanol) to minimize hydrolysis .
  • Safety Protocols : Follow MSDS guidelines for handling chlorinated compounds, including PPE and fume hood use .

Properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEBVJIVEPSFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372051
Record name Ethyl 3,4-dichlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6725-45-7
Record name Ethyl 3,4-dichlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 59.5 g of 3,4-dichlorophenylacetic acid in 500 ml of absolute ethanol is saturated with anhydrous hydrogen chloride and then heated at reflux for 2 hours. The mixture is concentrated under reduced pressure to 200 ml, diluted with 200 ml of water and neutralized with concentrated ammonium hydroxide. This aqueous mixture is extracted 3 times with chloroform. Concentration and decolorization of the chloroform extracts gives ethyl 3,4-dichlorophenylacetate as a yellow oil.
Quantity
59.5 g
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500 mL
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Synthesis routes and methods II

Procedure details

A solution of (3,4-dichloro-phenyl)-acetic acid (10.0 g, 0.048 mol) in ethanol (50 mL) was treated with a catalytic amount of sulfuric acid. The reaction mixture was refluxed for 7 h. The reaction was concentrated in vacuo, diluted with diethyl ether, and poured into water. The ether layer was washed with a saturated aqueous sodium bicarbonate solution and water. The organics were then dried over sodium sulfate, filtered, and concentrated in vacuo. Vacuum distillation (bath temperature: 175° C.; head temperature: 125° C.) afforded (3,4-dichloro-phenyl)-acetic acid ethyl ester (9.38 g, 82.5%) as a clear oil: EI-HRMS m/e calcd for C10H10Cl2O2 (M+) 232.0058, found 232.0066.
Quantity
10 g
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50 mL
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Synthesis routes and methods III

Procedure details

90.05 g of 3,4-dichlorophenylacetic acid was dissolved in 150 ml of ethanol, and the solution was treated according to the procedure of Example 5 to obtain 101.30 g (90.0% yield) of the title substance.
Quantity
90.05 g
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150 mL
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Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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